molecular formula C8H3Cl2F3O2 B1314545 2,3-Dichloro-6-(trifluoromethyl)benzoic acid CAS No. 25922-43-4

2,3-Dichloro-6-(trifluoromethyl)benzoic acid

Cat. No. B1314545
CAS RN: 25922-43-4
M. Wt: 259.01 g/mol
InChI Key: BHQKUOSDTCYXEE-UHFFFAOYSA-N
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Patent
US06054605

Procedure details

83.4 g of 3,4-dichlorobenzotrifluoride was dissolved in 800 ml of dried tetrahydrofuran, and 250 ml of hexane solution of n-butyl lithium(1.6 mol/1) was added to the solution dropwise over 15 minutes at -78° C. under nitrogen atmosphere. Following to stirring the solution for 2 hours at -78° C., 50 g of dry ice was then gradually added to the solution at the same temperature. After elevating the temperature of the solution up to room temperature, 250 ml of cold water was added to the solution to separate the resulting solution, and the aqueous layer obtained was adjusted to an acidic condition of a pH value of 1 with concentrated hydrochloric acid while cooling. Then, the aqueous layer was extracted with ether, and the extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled out under reduced pressure, and the oily residue obtained was crystalized with n-hexane, washed, filtered, and dried to obtain 89 g of the title compound(mp. 88-89° C.).
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
1.6 mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[Cl:8].C([Li])CCC.[C:18](=[O:20])=[O:19].Cl>O1CCCC1.O.CCCCCC>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[C:4]([C:9]([F:12])([F:10])[F:11])[C:3]=1[C:18]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
83.4 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(F)(F)F
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1.6 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
250 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stirring the solution for 2 hours at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
to separate the resulting solution
CUSTOM
Type
CUSTOM
Details
the aqueous layer obtained
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
EXTRACTION
Type
EXTRACTION
Details
Then, the aqueous layer was extracted with ether
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily residue obtained
CUSTOM
Type
CUSTOM
Details
was crystalized with n-hexane
WASH
Type
WASH
Details
washed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 89 g
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.